

Propargyl-PEG6-alcohol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Propargyl-PEG6-alcohol*

Cat. No.: *B610264*

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Introduction: **Propargyl-PEG6-alcohol**, with the confirmed CAS number 944560-99-0, is a valuable heterobifunctional linker molecule widely utilized in the fields of chemical biology and drug discovery.^{[1][2][3][4][5][6]} Its structure incorporates a terminal alkyne group (propargyl) and a terminal hydroxyl group (alcohol), connected by a six-unit polyethylene glycol (PEG) chain. This configuration makes it a prime reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[7][8][9]} The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.^[10] This guide provides an in-depth overview of its properties, applications, and a detailed experimental protocol for its use.

Physicochemical Properties

The key physicochemical properties of **Propargyl-PEG6-alcohol** are summarized in the table below. These values are critical for experimental design, including reaction setup and purification.

Property	Value	Source
CAS Number	944560-99-0	[1] [2] [3] [4] [5] [6]
Molecular Formula	C15H28O7	[1] [2] [3]
Molecular Weight	320.38 g/mol	[1] [2] [3]
Appearance	Colorless to light yellow liquid	N/A
Purity	Typically >95%	[1] [2]
Storage Conditions	Store at -20°C for long-term stability	N/A
Solubility	Soluble in water, DMSO, DMF, and DCM	[10]

Note: Some suppliers may incorrectly list this compound under CAS number 1036204-60-0, which corresponds to Propargyl-PEG5-alcohol (C13H24O6). Researchers should verify the molecular formula and weight to ensure they have the correct reagent.[\[11\]](#)

Core Applications in Drug Discovery

Propargyl-PEG6-alcohol is a cornerstone in the development of targeted therapeutics due to its role as a versatile linker.

PROTAC Synthesis

The primary application of this molecule is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. [\[12\]](#)[\[13\]](#) The linker is a critical component of a PROTAC, and **Propargyl-PEG6-alcohol** serves as a building block for constructing this linker. The propargyl group can be reacted with an azide-modified ligand (either for the POI or the E3 ligase) via CuAAC, while the alcohol group can be further functionalized to connect to the other ligand.[\[7\]](#)[\[8\]](#)

Bioconjugation via Click Chemistry

The terminal alkyne group of **Propargyl-PEG6-alcohol** makes it an ideal reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.^[7]^[14] This reaction allows for the covalent ligation of the PEG linker to molecules containing an azide group, such as proteins, peptides, or small molecule drugs, under mild, biocompatible conditions.^[14]^[15]

Experimental Protocols

The following is a representative protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using **Propargyl-PEG6-alcohol**. This protocol is a general guideline and may require optimization based on the specific substrates used.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

- **Propargyl-PEG6-alcohol**
- Azide-containing molecule (e.g., azide-modified protein ligand)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
- Degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Solvent (e.g., DMSO, DMF) for dissolving reagents

Procedure:

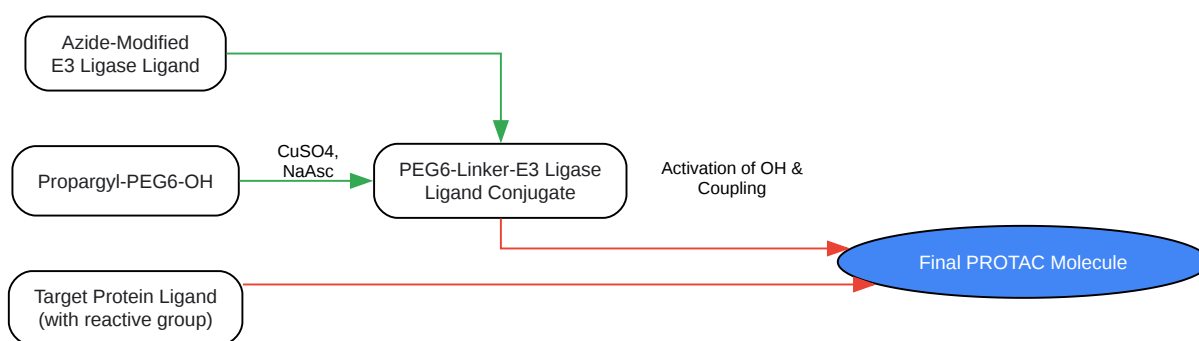
- Reagent Preparation:
 - Prepare a stock solution of **Propargyl-PEG6-alcohol** in a suitable solvent (e.g., 100 mM in DMSO).

- Prepare a stock solution of the azide-containing molecule in the reaction buffer.
- Prepare a stock solution of CuSO₄ (e.g., 50 mM in deionized water).
- Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water) immediately before use.
- Prepare a stock solution of TBTA (e.g., 10 mM in DMSO).
- Reaction Setup:
 - In a reaction vessel, combine the azide-containing molecule and **Propargyl-PEG6-alcohol** (typically in a 1:1.2 molar ratio).
 - Add the reaction buffer to achieve the desired final concentration of reactants.
 - Add the TBTA ligand to the reaction mixture (typically at a concentration that is 5-fold higher than the copper concentration).
 - Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
- Reaction Initiation and Monitoring:
 - Initiate the reaction by adding the CuSO₄ stock solution, followed immediately by the freshly prepared sodium ascorbate stock solution. The final concentration of CuSO₄ is typically in the range of 50-250 μM.
 - Allow the reaction to proceed at room temperature with gentle stirring.
 - Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.
- Reaction Quenching and Purification:
 - Once the reaction is complete, it can be quenched by adding a chelating agent such as EDTA to remove the copper catalyst.

- The desired product can be purified using standard techniques like HPLC or size-exclusion chromatography.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the role of **Propargyl-PEG6-alcohol** in a typical PROTAC synthesis workflow, where it is used to link a target protein ligand to an E3 ligase ligand via click chemistry and subsequent functionalization.



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Caption: PROTAC synthesis using **Propargyl-PEG6-alcohol** linker.

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